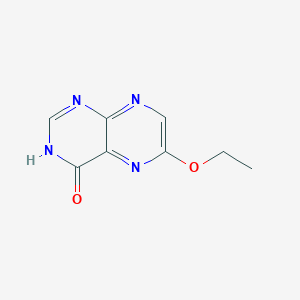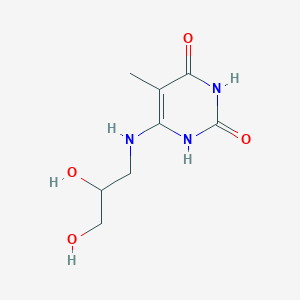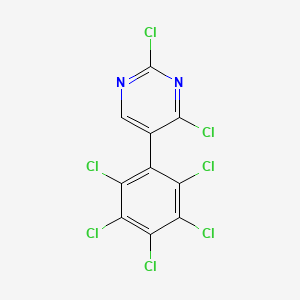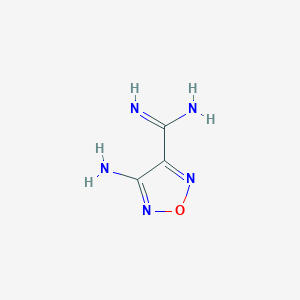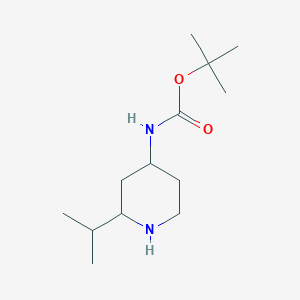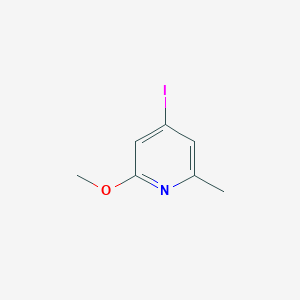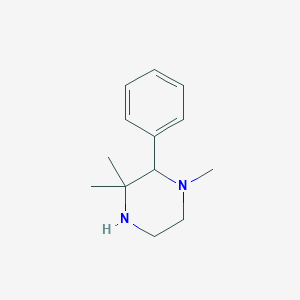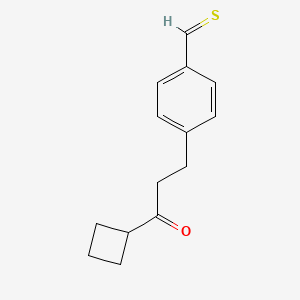
Cyclobutyl2-(4-thiomethylphenyl)ethylketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutyl2-(4-thiomethylphenyl)ethylketone is an organic compound with the molecular formula C14H18OS It is characterized by a cyclobutyl group attached to a 2-(4-thiomethylphenyl)ethylketone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl2-(4-thiomethylphenyl)ethylketone typically involves the reaction of cyclobutyl ketone with 4-thiomethylphenyl ethyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran or dimethylformamide to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions
Cyclobutyl2-(4-thiomethylphenyl)ethylketone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiomethyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halogens, nucleophiles; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nucleophile-substituted derivatives
科学的研究の応用
Cyclobutyl2-(4-thiomethylphenyl)ethylketone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cyclobutyl2-(4-thiomethylphenyl)ethylketone involves its interaction with specific molecular targets and pathways. The compound’s thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and induction of cellular responses.
類似化合物との比較
Similar Compounds
Cyclobutyl2-(4-methylphenyl)ethylketone: Similar structure but lacks the thiomethyl group.
Cyclobutyl2-(4-chlorophenyl)ethylketone: Contains a chlorine atom instead of the thiomethyl group.
Cyclobutyl2-(4-nitrophenyl)ethylketone: Contains a nitro group instead of the thiomethyl group.
Uniqueness
Cyclobutyl2-(4-thiomethylphenyl)ethylketone is unique due to the presence of the thiomethyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other substituents, making the compound valuable for specialized applications in research and industry.
特性
分子式 |
C14H16OS |
|---|---|
分子量 |
232.34 g/mol |
IUPAC名 |
4-(3-cyclobutyl-3-oxopropyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H16OS/c15-14(13-2-1-3-13)9-8-11-4-6-12(10-16)7-5-11/h4-7,10,13H,1-3,8-9H2 |
InChIキー |
NVFHMKSKHWNRKX-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C(=O)CCC2=CC=C(C=C2)C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4'-Difluoro-3-isopropoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13097470.png)
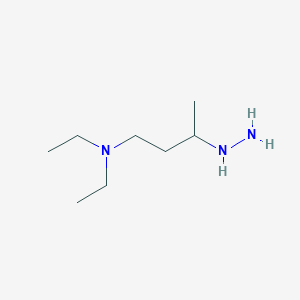

![tert-Butyl 2-((3'-chloro-[1,1'-biphenyl]-4-yl)methylene)hydrazinecarboxylate](/img/structure/B13097489.png)
![5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13097490.png)
